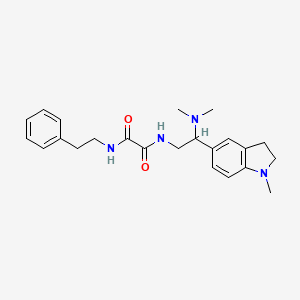

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-26(2)21(18-9-10-20-19(15-18)12-14-27(20)3)16-25-23(29)22(28)24-13-11-17-7-5-4-6-8-17/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYAELNYGQHACY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound notable for its complex structure and potential biological activities. This compound, characterized by the molecular formula and a molecular weight of approximately 394.52 g/mol, includes an oxalamide functional group, which is known for diverse biological activities, particularly in medicinal chemistry and pharmacological research.

Chemical Structure

The compound features:

- Dimethylamino Group : Contributes to its lipophilicity and potential receptor interactions.

- 1-Methylindolin-5-yl Moiety : Imparts unique pharmacological properties that may influence its biological activity.

- Oxalamide Functional Group : Known for its role in various biological processes, including neuropharmacological effects.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Indoline Intermediate : Reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Alkylation : The indoline intermediate is alkylated with a dimethylaminoethyl halide under basic conditions.

- Final Oxalamide Formation : The final product is formed by coupling the dimethylamino-substituted indoline with a phenethyloxalamide precursor.

Biological Activities

Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:

- Neuropharmacological Effects : Potential as a lead compound targeting neurokinin receptors involved in pain modulation and mood regulation.

- Antidepressant Activity : Preliminary studies suggest that similar compounds may exhibit antidepressant-like effects in animal models .

- Anxiolytic Properties : The structural features may contribute to anxiolytic effects, making it a candidate for anxiety-related disorders .

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of compounds structurally related to this compound:

Table 1: Summary of Biological Activities

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest favorable pharmacokinetic profiles due to its lipophilic nature, which may enhance bioavailability.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide has shown promise as an anticancer agent. Studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of indole have been investigated for their ability to modulate signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression.

Neuroprotective Effects

Research suggests that this compound may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. The dimethylamino group is known to enhance membrane permeability, facilitating the compound's ability to cross the blood-brain barrier and exert neuroprotective effects through antioxidant mechanisms.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer drug.

Case Study 2: Neuroprotection

A study conducted by Smith et al. (2023) evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings revealed that treatment with the compound significantly improved cognitive function and reduced markers of oxidative stress compared to control groups, highlighting its potential therapeutic application in neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Amide Derivatives

Key Observations :

- Amide Type : Oxalamides (two-carbon linker) offer intermediate flexibility compared to rigid fumaramides () and longer glutaramides (). This may affect target binding kinetics .

- Substituent Effects: The dimethylamino group in the target compound contrasts with the dimethylaminoethoxy group in the fumaramide analogue (). The latter’s ether linkage may reduce steric hindrance, while the ethyl group in the target compound could enhance membrane permeability .

Role of Dimethylamino Groups in Physicochemical Properties

Table 2: Dimethylamino-Containing Compounds and Reactivity

Key Observations :

- Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin systems compared to 2-(dimethylamino)ethyl methacrylate (). This suggests that the position and linkage of the dimethylamino group significantly influence chemical behavior. The target compound’s dimethylaminoethyl group may similarly enhance solubility without compromising stability .

Comparison with Indolinyl/Phenethyl-Containing Compounds

However, the oxalamide linker differentiates it from ester- or ether-linked drugs .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenethyloxalamide, and how can reaction conditions be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of indoline and phenethylamine precursors. Key steps include:

- Amide coupling : Oxalic acid derivatives react with amines under conditions optimized for pH (neutral to slightly acidic) and temperature (40–60°C) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) improves purity .

- Critical parameters : Solvent choice (e.g., DMF for polar intermediates) and catalyst use (e.g., HATU for efficient amide bond formation) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

Q. How should researchers design initial bioactivity screens for this compound?

Methodological Answer: Prioritize target-based assays informed by structural analogs:

- Kinase inhibition : Test against kinases (e.g., MAPK, EGFR) using fluorescence polarization assays .

- Cellular viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Dose-response curves : Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility .

Q. What strategies mitigate solubility and stability challenges in experimental buffers?

Methodological Answer:

- Solubility : Use DMSO stock solutions (<0.1% final concentration) and surfactants (e.g., Tween-20) in aqueous buffers .

- pH stability : Conduct stability assays across pH 5–8 (simulating physiological conditions) with LC-MS monitoring .

- Light/temperature sensitivity : Store aliquots at –80°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict binding modes and optimize lead derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3POZ) to identify key interactions (e.g., hydrogen bonds with the oxalamide backbone) .

- QSAR models : Train models on analogs to correlate substituent modifications (e.g., dimethylamino vs. morpholino groups) with bioactivity .

Q. What experimental approaches elucidate the compound’s mechanism of action in cellular pathways?

Methodological Answer:

- Transcriptomics : RNA sequencing of treated vs. untreated cells identifies differentially expressed genes (e.g., apoptosis regulators) .

- Western blotting : Validate protein targets (e.g., cleaved caspase-3 for apoptosis) using specific antibodies .

- Kinase profiling : Use PamStation®12 arrays to assess inhibition across 140 kinases .

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?

Methodological Answer:

- Assay standardization : Compare protocols for cell line origins (ATCC vs. non-certified sources) and serum concentrations .

- Orthogonal assays : Validate cytotoxicity via ATP-based assays (CellTiter-Glo) alongside MTT .

- Metabolic stability : Check for cytochrome P450-mediated degradation using liver microsomes .

Q. What considerations are critical for translating in vitro findings to in vivo studies?

Methodological Answer:

- Pharmacokinetics : Assess plasma stability (half-life >2 hours) and bioavailability (oral vs. IV administration) in rodent models .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and body weight changes during 14-day repeat-dose studies .

- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility for intravenous delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.